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1,4-Benzenedicarboxylic acid, 1,2-ethanediyl ester - 7337-79-3

1,4-Benzenedicarboxylic acid, 1,2-ethanediyl ester

Catalog Number: EVT-8393248
CAS Number: 7337-79-3
Molecular Formula: C10H8O4
Molecular Weight: 192.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1,4-Benzenedicarboxylic acid, 1,2-ethanediyl ester, commonly known as diethylene terephthalate, is an ester derived from 1,4-benzenedicarboxylic acid and ethylene glycol. This compound is primarily utilized in the production of polyesters, particularly in the textile and plastics industries. Its structural characteristics contribute to its effectiveness in forming durable and flexible materials.

Source

This compound can be synthesized through the esterification of 1,4-benzenedicarboxylic acid with ethylene glycol. It is also found in various commercial products and can be derived from renewable resources, making it an attractive option for sustainable practices.

Classification

1,4-Benzenedicarboxylic acid, 1,2-ethanediyl ester is classified as an aromatic diester. It falls under the category of polyester precursors and is recognized for its potential environmental benefits when sourced from bio-based materials.

Synthesis Analysis

Methods

The synthesis of 1,4-benzenedicarboxylic acid, 1,2-ethanediyl ester typically involves the following methods:

  1. Esterification Reaction: The primary method involves a condensation reaction between 1,4-benzenedicarboxylic acid and ethylene glycol in the presence of an acid catalyst (such as sulfuric acid) at elevated temperatures.
    C6H4(COOH)2+HOCH2CH2OHC10H10O4+H2O\text{C}_6\text{H}_4(\text{COOH})_2+\text{HOCH}_2\text{CH}_2\text{OH}\rightarrow \text{C}_10\text{H}_{10}\text{O}_4+\text{H}_2\text{O}
  2. Transesterification: This method can also be employed where a pre-existing polyester is reacted with ethylene glycol to produce the desired diester.

Technical Details

  • Temperature: The reaction typically occurs at temperatures ranging from 150°C to 200°C.
  • Catalyst: Acid catalysts are preferred to facilitate the removal of water produced during the reaction.
  • Yield: The yield can vary based on reaction conditions but can exceed 90% under optimized conditions.
Molecular Structure Analysis

Structure

The molecular formula for 1,4-benzenedicarboxylic acid, 1,2-ethanediyl ester is C10H10O4\text{C}_{10}\text{H}_{10}\text{O}_4. Its structure features a benzene ring with two carboxylate groups at the para position and two ethylene glycol units linked via ester bonds.

Data

  • Molecular Weight: Approximately 210.23 g/mol
  • CAS Registry Number: 15066111
  • IUPAC Name: 1,4-Benzenedicarboxylic acid, 1,2-ethanediyl ester
Chemical Reactions Analysis

Reactions

The compound participates in various chemical reactions:

  1. Polymerization: It can undergo polycondensation to form polyethylene terephthalate (PET), a widely used thermoplastic polymer.
    n(C10H10O4)(C10H8O4)n+nH2On(\text{C}_{10}\text{H}_{10}\text{O}_4)\rightarrow (\text{C}_{10}\text{H}_{8}\text{O}_4)_n+n\text{H}_2\text{O}
  2. Hydrolysis: Under acidic or basic conditions, it can hydrolyze back to its monomeric components.

Technical Details

  • Conditions for Polymerization: High temperatures (around 250°C) and vacuum conditions are often employed to drive off water and promote polymer formation.
  • Degradation Pathways: The compound may degrade under extreme conditions leading to the formation of various by-products.
Mechanism of Action

Process

The mechanism by which 1,4-benzenedicarboxylic acid, 1,2-ethanediyl ester functions involves:

  1. Formation of Ester Bonds: The hydroxyl groups of ethylene glycol react with carboxyl groups of benzenedicarboxylic acid to form ester linkages.
  2. Polymer Chain Growth: Repeated esterification leads to long-chain polymers that exhibit desirable mechanical properties.

Data

The polymerization process significantly enhances properties such as tensile strength and thermal stability compared to its monomeric precursors.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless or pale yellow liquid.
  • Boiling Point: Approximately 245°C.
  • Melting Point: Not applicable as it is usually used in liquid form.

Chemical Properties

  • Solubility: Soluble in organic solvents such as acetone and ethanol but insoluble in water.
  • Stability: Stable under normal conditions but may decompose upon prolonged exposure to heat.
Applications

Scientific Uses

  1. Polyester Production: Primarily used in producing polyethylene terephthalate (PET), which is extensively used in textiles and plastic bottles.
  2. Coatings and Adhesives: Utilized in formulations for durable coatings and adhesives due to its excellent adhesion properties.
  3. Biomedical Applications: Investigated for use in drug delivery systems due to its biocompatibility.
Synthetic Methodologies and Reaction Kinetics

Homogeneous Catalytic Systems for Esterification of 1,4-Benzenedicarboxylic Acid Derivatives

Industrial-scale esterification of 1,4-benzenedicarboxylic acid (terephthalic acid) with ethylene glycol relies predominantly on homogeneous catalytic systems. These processes leverage soluble transition metal catalysts to achieve high selectivity and conversion rates. The most technologically significant system employs cobalt(II) or manganese(II) acetate co-catalyzed by bromide promoters (e.g., sodium bromide or hydrogen bromide), dissolved in acetic acid solvent [1] [4]. This catalytic mixture facilitates the direct esterification of terephthalic acid with ethylene glycol under elevated temperatures (175–225°C) and oxygen pressure (15–30 bar), yielding the target compound 1,4-benzenedicarboxylic acid, 1,2-ethanediyl ester alongside water [1].

The reaction mechanism proceeds through a free-radical pathway initiated by bromide-promoted hydrogen abstraction from the methyl groups of p-xylene precursors. Bromine atoms generated in situ abstract hydrogen from the methyl substituents, forming benzyl radicals. These subsequently react with molecular oxygen to yield peroxy radicals, which are converted to terephthalic acid via cobalt-mediated oxidation steps [1]. The carboxylic acid groups then undergo nucleophilic attack by ethylene glycol, forming ester linkages. Kinetic studies reveal a first-order dependence on both cobalt concentration and bromide promoter, with optimal performance observed at a 1:1 cobalt:bromide atomic ratio. This system achieves >98% conversion of p-xylene and >96% isolated yield of purified terephthalic acid derivatives after recrystallization [4].

Manganese(II) acetate demonstrates synergistic effects when combined with cobalt-bromide systems, accelerating reaction rates by up to fivefold. Manganese’s superior oxidation potential facilitates faster reoxidation of reduced catalytic species during the esterification cycle [1]. Recent advances focus on enhancing catalyst stability and recyclability. Immobilized variants of these homogeneous systems show promise in reducing metal leaching while maintaining catalytic efficiency across multiple reaction cycles [4].

Table 1: Industrial Homogeneous Catalytic Systems for Terephthalic Acid Esterification

Catalytic SystemTemperature RangePressureKey PromotersYieldPrimary Applications
Co(OAc)₂/Mn(OAc)₂/Br⁻175–225°C15–30 bar O₂NaBr/HBr>96%Polyethylene terephthalate (PET) production
Co(OAc)₂/Br⁻190–210°C20–25 bar O₂HBr>95%Fiber-grade terephthalate esters
Mn(OAc)₂/Br⁻180–200°C15–20 bar O₂NaBr92–95%Bottle-grade PET copolymers

Solvent-Free Cycloaddition Strategies for Precursor Synthesis

Solvent-free Diels-Alder cycloadditions offer atom-efficient pathways to synthesize terephthalic acid precursors, circumventing traditional petrochemical routes. These methodologies employ acrylic acid and isoprene as renewable feedstocks, reacting via Lewis acid-catalyzed [4+2] cycloadditions to form substituted cyclohexene intermediates [4]. The solvent-free conditions minimize waste generation and simplify downstream purification. Key to this approach is the use of inexpensive Lewis acid catalysts (e.g., aluminum chloride or zinc chloride), which activate dienophiles and enhance regioselectivity toward para-substituted adducts.

The reaction sequence begins with isoprene and acrylic acid undergoing cycloaddition to yield 4-methylcyclohex-4-ene-1-carboxylic acid. This intermediate undergoes vapor-phase dehydrogenative aromatization over supported palladium or platinum catalysts (250–300°C) to yield p-toluic acid (4-methylbenzoic acid). Subsequent oxidation with air or oxygen—catalyzed by Co-Mn-Br systems analogous to industrial terephthalic acid production—converts the methyl group to a carboxylic acid, yielding crude terephthalic acid [4]. Kinetic profiling reveals the aromatization step as rate-determining, with an overall 60% isolated yield of terephthalic acid from the cycloadduct after oxidation.

Recent innovations focus on biobased alternatives: Corn stover lignin undergoes reductive catalytic fractionation (RCF) to generate 4-n-alkylphenols, which are subsequently carboxylated via palladium-catalyzed carbonylation with carbon monoxide. This method achieves 75 mol% yield of 4-alkylbenzoic acids, which are oxidized to terephthalic acid (60 mol% yield) using the conventional Co-Mn-Br catalyst under oxygen pressure [4]. The solvent-free cycloaddition route demonstrates scalability potential, particularly for synthesizing meta-substituted isophthalic acid analogues from alternative diene/dienophile pairings.

Optimization of Ethylene Glycol Crosslinking in Ester Formation

Optimizing ethylene glycol crosslinking with terephthalic acid is critical for controlling molecular weight, crystallinity, and mechanical properties in polyethylene terephthalate synthesis. This transesterification reaction proceeds via a two-stage melt-phase polycondensation, where stoichiometric balance, catalyst selection, and temperature govern reaction kinetics and polymer architecture [1].

Stage 1 involves direct esterification of terephthalic acid with excess ethylene glycol (molar ratio 1.2–2.0:1) at 250–270°C, forming bis(2-hydroxyethyl) terephthalate (BHET) monomers. Antimony(III) trioxide or titanium(IV) alkoxides serve as homogeneous catalysts, achieving >95% conversion within 2–4 hours. Stage 2 employs polycondensation at 270–290°C under vacuum (<1 mmHg), where BHET monomers undergo transesterification with elimination of ethylene glycol. Catalyst choice profoundly impacts side reactions: Titanium-based systems accelerate transesterification but promote thermal degradation above 275°C, while antimony catalysts exhibit superior thermal stability but slower kinetics [1].

Table 2: Optimization Variables in Ethylene Glycol Crosslinking for Polyester Synthesis

Process VariableOptimal RangeImpact on Reaction KineticsEffect on Polymer Properties
Ethylene glycol : terephthalate ratio1.2–1.5 : 1 (molar)Higher ratios accelerate esterification but increase diol degradationControls molecular weight distribution; excess glycol reduces chain length
Catalyst (Sb₂O₃ vs. Ti(OR)₄)Sb₂O₃: 200–400 ppm; Ti(OR)₄: 50–100 ppmTi catalysts 3–5× faster than Sb; prone to side reactions above 275°CSb yields higher molecular weights; Ti reduces yellowness index
Temperature (Stage 2)270–290°C10°C increase doubles polycondensation rateHigher temperatures increase crystallinity but accelerate degradation
Vacuum pressure<1 mmHgPrevents glycol reincorporation; removes condensation byproductsEssential for achieving high molecular weights (>30,000 g/mol)

Kinetic modeling demonstrates that ethylene glycol elimination follows second-order kinetics relative to ester concentration. The activation energy ranges from 80–100 kJ/mol depending on catalyst loading. Critical challenges include diol degradation (forming acetaldehyde and vinyl end groups) and intramolecular cyclization (producing cyclic oligomers). These side reactions are minimized by precise stoichiometric control—maintaining near-equimolar diacid/diol balance—and staging temperature profiles to limit thermal exposure [1] [4]. Advanced process strategies incorporate solid-state polymerization (SSP) below the polymer melting point (220–240°C) to further increase molecular weight while suppressing degradation. SSP enables precise control over end-group concentrations, yielding polyethylene terephthalate with intrinsic viscosities >0.80 dL/g suitable for high-strength fibers and engineering plastics [1].

Properties

CAS Number

7337-79-3

Product Name

1,4-Benzenedicarboxylic acid, 1,2-ethanediyl ester

IUPAC Name

3,6-dioxabicyclo[6.2.2]dodeca-1(10),8,11-triene-2,7-dione

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

InChI

InChI=1S/C10H8O4/c11-9-7-1-2-8(4-3-7)10(12)14-6-5-13-9/h1-4H,5-6H2

InChI Key

MMINFSMURORWKH-UHFFFAOYSA-N

SMILES

C1COC(=O)C2=CC=C(C=C2)C(=O)O1

Canonical SMILES

C1COC(=O)C2=CC=C(C=C2)C(=O)O1

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